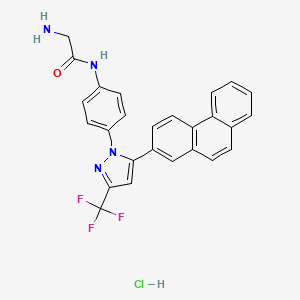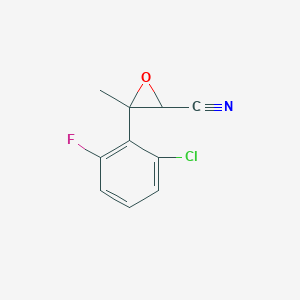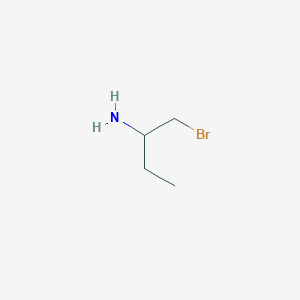
AR-12 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AR-12 hydrochloride is a celecoxib-derived compound known for its potential as an anti-cancer and antiviral agent. It has shown efficacy in inhibiting phosphoinositide-dependent protein kinase-1 (PDK-1), a protein involved in the PI3K/Akt pathway, which is crucial for the growth and proliferation of cancer cells . Additionally, this compound exhibits antiviral activity against a broad range of viruses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of AR-12 hydrochloride typically involves the modification of celecoxib. The process includes several steps of organic synthesis, such as halogenation, nucleophilic substitution, and cyclization reactions. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions: AR-12 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
AR-12 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of PDK-1 inhibition on various biochemical pathways.
Biology: Investigated for its role in modulating cellular processes, such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for cancer and viral infections. .
Industry: Utilized in the development of new pharmaceuticals and antiviral agents.
Mécanisme D'action
AR-12 hydrochloride exerts its effects primarily by inhibiting PDK-1, a key protein in the PI3K/Akt pathway. This inhibition disrupts the signaling pathway involved in cell growth and proliferation, leading to apoptosis (programmed cell death) in cancer cells . Additionally, this compound has been shown to inhibit viral RNA replication by targeting pyrimidine biosynthesis in host cells .
Comparaison Avec Des Composés Similaires
Celecoxib: The parent compound from which AR-12 hydrochloride is derived. Celecoxib is primarily used as a nonsteroidal anti-inflammatory drug (NSAID).
P12-23 and P12-34: Derivatives of this compound that have shown enhanced antiviral activity.
Uniqueness: this compound is unique due to its dual functionality as both an anti-cancer and antiviral agent. Its ability to inhibit PDK-1 and disrupt viral replication pathways sets it apart from other similar compounds, making it a promising candidate for further research and development .
Propriétés
Numéro CAS |
1471979-81-3 |
|---|---|
Formule moléculaire |
C26H20ClF3N4O |
Poids moléculaire |
496.9 g/mol |
Nom IUPAC |
2-amino-N-[4-[5-phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C26H19F3N4O.ClH/c27-26(28,29)24-14-23(33(32-24)20-10-8-19(9-11-20)31-25(34)15-30)18-7-12-22-17(13-18)6-5-16-3-1-2-4-21(16)22;/h1-14H,15,30H2,(H,31,34);1H |
Clé InChI |
IMZZYMJAWYNHLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C4=CC(=NN4C5=CC=C(C=C5)NC(=O)CN)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13150717.png)


![8-Bromo-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13150724.png)
![7,7-Dimethylspiro[2.5]octan-5-one](/img/structure/B13150729.png)







![(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13150771.png)

